Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group, a methyl group, and an oxo group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diol or diamine, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 3-methyl-4-oxa-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound is structurally similar but lacks the methyl group at the 3-position.
Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (R)-enantiomer: The enantiomer of the compound, which may have different biological activity.
Uniqueness: The presence of the methyl group at the 3-position and the specific oxo group in this compound distinguishes it from its similar compounds. These structural features can influence its reactivity and biological activity, making it unique in its applications.
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQMYKDTRIIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2(CCN(CC2)C(=O)OC(C)(C)C)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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